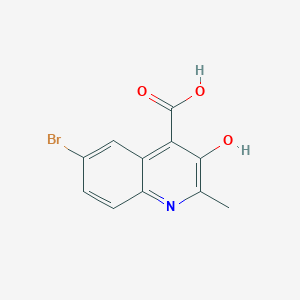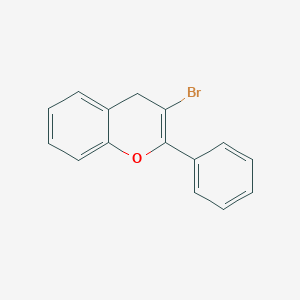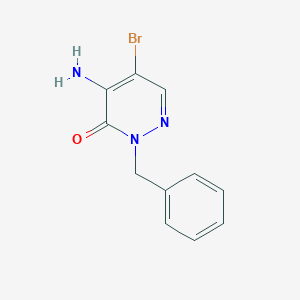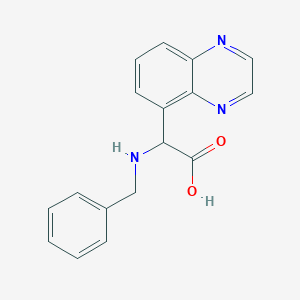
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl and trifluoromethyl groups, and a diazepane ring
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, trifluoromethylpyrimidine, and diazepane derivatives. The synthetic route may involve:
Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring.
Trifluoromethylation: Addition of the trifluoromethyl group under specific conditions.
Diazepane Formation: Coupling of the diazepane ring to the substituted pyrimidine.
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane include:
- 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine
- 2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
These compounds share structural similarities but differ in their specific substituents and ring systems, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C13H17F3N4 |
|---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane |
InChI |
InChI=1S/C13H17F3N4/c14-13(15,16)10-8-11(19-12(18-10)9-2-3-9)20-6-1-4-17-5-7-20/h8-9,17H,1-7H2 |
InChI Key |
UDXHZIPUFADEBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC(=NC(=C2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11841728.png)



![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)






![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)
